BenchChemオンラインストアへようこそ!

NC-III-49-1

BET inhibitor BRDT binding affinity

NC-III-49-1 is a unique bivalent BET inhibitor with picomolar affinity for BRDT-1/BRDT-T and >100-fold higher potency than monovalent analogs. Its selective bivalent binding mode enables precise BRD4/BRDT modulation unattainable with JQ1 or PLX51107. Essential for spermatogenesis and transcriptional addiction studies.

Molecular Formula C44H50N4O11S2
Molecular Weight 875.0 g/mol
Cat. No. B14913419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC-III-49-1
Molecular FormulaC44H50N4O11S2
Molecular Weight875.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=C(C=C1)OCCOCCOCCOCCOC2=C(C=C(C=C2)NS(=O)(=O)CC)C3=CN(C(=O)C4=CC=CC=C43)C)C5=CN(C(=O)C6=CC=CC=C65)C
InChIInChI=1S/C44H50N4O11S2/c1-5-60(51,52)45-31-15-17-41(37(27-31)39-29-47(3)43(49)35-13-9-7-11-33(35)39)58-25-23-56-21-19-55-20-22-57-24-26-59-42-18-16-32(46-61(53,54)6-2)28-38(42)40-30-48(4)44(50)36-14-10-8-12-34(36)40/h7-18,27-30,45-46H,5-6,19-26H2,1-4H3
InChIKeyVGOFJMULWAVDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NC-III-49-1: A Potent Bivalent BET Inhibitor with Picomolar Affinity for BRD4 and BRDT


NC-III-49-1 is a synthetic bivalent small molecule that simultaneously engages two bromodomains of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4 and BRDT [1]. It is characterized by a flexible polyethylene glycol linker connecting two monovalent BET-binding warheads, enabling intramolecular dimerization of target bromodomains [1][2]. The compound exhibits exceptionally high binding affinity across multiple BET family domains, with dissociation constants (Kd) in the sub-nanomolar to low nanomolar range [1].

NC-III-49-1 Substitution Risks: Why Monovalent BET Inhibitors Fail to Recapitulate Potency and Intra-Family Selectivity


Monovalent BET inhibitors such as JQ1 or PLX51107 bind to individual bromodomains with moderate affinity (Kd ~1–100 nM) but typically lack discrimination between the highly conserved acetyl-lysine binding pockets of BRD4 and BRDT [1]. In contrast, NC-III-49-1 exploits a bivalent binding mode that induces distinct protein dimer conformations, yielding not only >100-fold higher affinity for certain domains but also a unique intra-BET selectivity profile that cannot be achieved with conventional single-site ligands [1][2]. This mechanistic divergence renders simple in-class substitution of NC-III-49-1 with monovalent analogs fundamentally inadequate for studies requiring precise BRDT/BRD4 modulation.

NC-III-49-1 Product-Specific Quantitative Evidence Guide: Head-to-Head Affinity, Selectivity, and Structural Comparisons


Picomolar Affinity for BRDT-1 and BRDT-T: >500-Fold Improvement Over Monovalent Probe JQ1

NC-III-49-1 binds the first bromodomain of BRDT (BRDT-1) with a Kd of 0.089 nM and the tandem BRDT construct (BRDT-T) with a Kd of 0.058 nM . In contrast, the widely used monovalent BET inhibitor (+)-JQ1 exhibits Kd values of approximately 50 nM for BRD4-1 and 90 nM for BRD4-2, with reported IC50 values of 10-11 nM against BRDT-1 in functional assays . This represents a >500-fold increase in binding affinity for BRDT-1 (0.089 nM vs ~50 nM) and a >1500-fold improvement for BRDT-T when compared to JQ1's affinity for BRD4 domains .

BET inhibitor BRDT binding affinity Kd

Unprecedented Intra-BET Selectivity: BRDT-1 vs BRDT-2 Discrimination Exceeding 60-Fold

Within the BRDT protein, NC-III-49-1 displays a striking selectivity profile: it binds the first bromodomain (BRDT-1) with a Kd of 0.089 nM but shows a >60-fold lower affinity for the second bromodomain (BRDT-2), with a Kd of 5.5 nM . This intra-protein selectivity contrasts sharply with pan-BET monovalent inhibitors such as BET bromodomain inhibitor 1, which binds BRDT-2 with a Kd of 2.1 nM (only ~2-fold difference from its BRD4-1 Kd of 3.0 nM) . The differential affinity of NC-III-49-1 for BRDT-1 versus BRDT-2 is a direct consequence of bivalent-induced dimerization and protein conformational plasticity, as revealed by X-ray crystallography [1].

BET selectivity BRDT intra-family selectivity bivalent inhibitor

BRD4 Tandem Domain Engagement: Kd of 0.29 nM Surpasses Monovalent Inhibitors by Over 100-Fold

NC-III-49-1 binds the tandem BRD4 construct (BRD4-T, comprising both BD1 and BD2) with a Kd of 0.29 nM . This is >100-fold lower (more potent) than the Kd of the pan-BET inhibitor PLX51107 for BRD4-1 (1.7 nM) and BRD4-2 (6.1 nM) . The enhanced affinity for the tandem domain is attributed to the bivalent binding mode, which simultaneously occupies both bromodomains and stabilizes a dimeric protein conformation [1]. In cellular assays, this translates to potent antiproliferative activity and robust suppression of c-Myc expression .

BRD4 tandem bromodomain bivalent binding cancer

Structural Confirmation of Bivalent Binding Mode: Dimerization-Induced Conformational Plasticity

The 2.2 Å crystal structure of NC-III-49-1 bound to the first bromodomain of human BRD4 (PDB ID: 7LA9) provides direct structural evidence of its bivalent engagement [1]. The structure reveals that NC-III-49-1 induces dimerization of BRD4-1 molecules, with the flexible PEG linker accommodating a specific inter-domain distance [1]. This dimerization event is associated with unique conformational states that are distinct from those induced by other bivalent chemotypes or monovalent ligands [2]. The study further demonstrates that this induced protein plasticity is the mechanistic basis for the enhanced intra-BET selectivity observed with NC-III-49-1 [2].

X-ray crystallography bivalent inhibitor protein dimerization selectivity mechanism

Recommended Research and Industrial Applications for NC-III-49-1


Male Contraceptive Discovery: Probing BRDT-Dependent Spermatogenesis

NC-III-49-1's picomolar affinity for BRDT-1 (0.089 nM) and BRDT-T (0.058 nM) and its >60-fold selectivity over BRDT-2 make it an ideal chemical probe for dissecting the role of BRDT in spermatogenesis . In vitro and in vivo studies can leverage this compound to reversibly inhibit testis-specific BRDT function without confounding BRD4 inhibition, a limitation of pan-BET inhibitors like JQ1 [1]. The compound's antiproliferative activity and ability to downregulate c-Myc also support its use in characterizing BET-dependent transcriptional programs in germ cell lines .

Cancer Epigenetics: BRD4 Tandem Domain Inhibition for c-Myc-Driven Malignancies

With a Kd of 0.29 nM for the BRD4 tandem domain, NC-III-49-1 is exceptionally suited for studies of BRD4-dependent transcriptional addiction in cancers such as multiple myeloma, acute myeloid leukemia, and NUT midline carcinoma . Its bivalent binding mode simultaneously occupies both BD1 and BD2, achieving >100-fold higher potency than monovalent inhibitors like PLX51107 [1]. Researchers can utilize NC-III-49-1 to achieve robust c-Myc suppression at sub-nanomolar concentrations, facilitating dose-response studies with minimal off-target cytotoxicity .

Structural Biology and Rational Drug Design: Co-Crystallization and Fragment-Based Optimization

The high-resolution crystal structure of NC-III-49-1 in complex with BRD4-1 (PDB: 7LA9) provides a validated template for structure-guided optimization . The structure reveals key interactions that govern bivalent binding and dimerization-induced conformational changes [1]. Medicinal chemists can exploit this structural information to design novel bivalent chemotypes with altered linker lengths or warhead modifications, while structural biologists can use NC-III-49-1 as a tool ligand to trap and characterize transient BET protein dimers [1].

Selectivity Profiling: Benchmarking Intra-BET Discrimination in Compound Screening Cascades

NC-III-49-1's unprecedented intra-BRDT selectivity (62-fold discrimination between BD1 and BD2) and its unique BRD4 vs BRDT binding signature establish it as a critical benchmark compound for evaluating the selectivity of new BET inhibitor candidates . In a screening cascade, NC-III-49-1 can serve as a positive control for bivalent, conformationally selective binding, enabling direct comparison of novel inhibitors' ability to achieve domain-specific modulation [1]. This is particularly valuable in early-stage drug discovery programs aiming to develop next-generation BET therapeutics with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for NC-III-49-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.